molecular formula C14H10O3S B8725144 2-Benzoylsulfanylbenzoic acid CAS No. 39860-52-1

2-Benzoylsulfanylbenzoic acid

Cat. No.: B8725144
CAS No.: 39860-52-1
M. Wt: 258.29 g/mol
InChI Key: AYYGQBKLLWSKJB-UHFFFAOYSA-N
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Description

2-Benzoylsulfanylbenzoic acid is a benzoic acid derivative featuring a benzoylsulfanyl (-S-C(=O)-C₆H₅) substituent at the 2-position of the aromatic ring. This structural motif confers unique electronic and steric properties, making it a critical recognition group in fluorescent probes for hydrogen polysulfides (H₂Sₙ, n > 1), which are biologically significant reactive sulfur species (RSS) . The compound’s design leverages the sulfanyl group’s nucleophilic reactivity and the benzoyl moiety’s electron-withdrawing nature to achieve selective detection of H₂Sₙ over other RSS like H₂S. Its applications span redox biology, disease diagnostics (e.g., arteriosclerosis, neurodegenerative disorders), and real-time imaging in cellular environments due to its high sensitivity and spatiotemporal resolution .

Properties

CAS No.

39860-52-1

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

2-benzoylsulfanylbenzoic acid

InChI

InChI=1S/C14H10O3S/c15-13(16)11-8-4-5-9-12(11)18-14(17)10-6-2-1-3-7-10/h1-9H,(H,15,16)

InChI Key

AYYGQBKLLWSKJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=CC=CC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The benzoylsulfanyl group in this compound enhances electrophilicity at the sulfur atom, facilitating nucleophilic attack by H₂Sₙ. In contrast, electron-withdrawing groups (e.g., -NO₂, -CF₃ in ) increase acidity but may reduce selectivity for H₂Sₙ .
  • Steric Hindrance : Bulky substituents (e.g., cycloheptyl in ) limit interaction with biological targets, whereas smaller groups (e.g., phenylthio in ) improve binding kinetics.
  • Solubility : Polar functional groups (e.g., sulphonamide in ) enhance aqueous solubility, whereas hydrophobic moieties (e.g., benzoyl in ) favor membrane permeability.

This compound

  • Specificity : Demonstrates >100-fold selectivity for H₂Sₙ over H₂S in vitro, attributed to the benzoylsulfanyl group’s dual role in stabilizing reaction intermediates and minimizing off-target interactions .
  • Fluorescence Performance: Probes using this scaffold exhibit a 50–100 nm Stokes shift and nanomolar detection limits, enabling real-time imaging in live cells .

Comparative Analysis of Similar Compounds:

  • 2-Cycloheptylcarbamoylmethylsulfanyl-benzoic acid () : Lacks H₂Sₙ sensitivity due to steric shielding of the sulfanyl group by the cycloheptylcarbamoyl chain. Primarily used in synthetic workflows.
  • 2-((Phenylthio)methyl)benzoic acid (): Shows moderate reactivity with H₂S but poor discrimination between RSS, limiting its diagnostic utility.
  • Nitro/Trifluoromethyl Derivatives (): High reactivity with electrophilic species but prone to nonspecific interactions, reducing suitability for biological imaging.
  • Sulphonamide Derivatives () : Effective in antimicrobial studies due to sulfonamide’s polarity but ineffective in H₂Sₙ detection due to reduced nucleophilicity.

Q & A

Q. What are the standard synthetic routes for preparing 2-Benzoylsulfanylbenzoic acid, and what critical parameters influence yield and purity?

  • Methodological Answer : A common approach involves sulfonation or sulfanylation of benzoic acid derivatives. For example, sulfonyl chloride intermediates can be synthesized using thionyl chloride (SOCl₂) and dimethylformamide (DMF) as catalysts under reflux conditions . Another method employs Lewis acids like aluminum chloride (AlCl₃) to facilitate Friedel-Crafts acylation or sulfanyl group introduction . Key parameters include reaction temperature (optimized between 70–90°C), stoichiometric control of sulfanylating agents, and purification via recrystallization or column chromatography to achieve >95% purity.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the benzoyl and sulfanyl groups via ¹H and ¹³C NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Infrared Spectroscopy (IR) : Identify characteristic carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S-H, ~2550 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 273.3) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Methodological Answer : Store the compound in a desiccator at 2–8°C to prevent hydrolysis of the sulfanyl group. Use inert atmospheres (argon or nitrogen) for long-term storage. Handle with nitrile gloves and safety goggles in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How does the reactivity of the sulfanyl group in this compound influence its application in organosulfur chemistry?

  • Methodological Answer : The sulfanyl (-S-) group participates in nucleophilic substitution reactions, enabling the synthesis of sulfones or disulfides. For example, oxidation with hydrogen peroxide (H₂O₂) converts the sulfanyl group to a sulfonyl (-SO₂-) moiety, which is useful in designing sulfonamide-based inhibitors . Kinetic studies should monitor reaction progress using thin-layer chromatography (TLC) with iodine vapor visualization .

Q. What strategies are effective for incorporating this compound into biochemical probes or enzyme inhibitors?

  • Methodological Answer : Functionalize the carboxylic acid group via esterification or amidation to enhance cell permeability. For example, coupling with aminomethyl polystyrene resin generates a solid-phase library for high-throughput screening . Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd values) .

Q. How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

  • Methodological Answer : Reproduce experiments using rigorously dried solvents and freshly distilled reagents to minimize variability. Cross-validate spectral data with computational tools (e.g., density functional theory (DFT) for NMR chemical shift prediction) . Publish detailed supplementary materials, including raw chromatograms and spectra, to enhance reproducibility .

Q. What advanced purification techniques optimize the purity of this compound for kinetic or mechanistic studies?

  • Methodological Answer : Employ preparative HPLC with a gradient elution system (e.g., 10–90% acetonitrile in 0.1% trifluoroacetic acid) to isolate high-purity fractions (>99%). For trace metal removal, use chelating resins like Chelex 100. Characterize final products via elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., this compound-d₄) to correct for matrix effects. Optimize ionization parameters in negative ion mode (e.g., electrospray ionization) for enhanced sensitivity. Validate the method per ICH guidelines for linearity (R² > 0.995), precision (%RSD < 5%), and recovery (85–115%) .

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